REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([C:17](=[O:18])[c:19]2[c:20](-[c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)[nH:21][c:22]3[cH:23][cH:24][cH:25][cH:26][c:27]23)[CH2:14][CH2:15][CH2:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:40][CH2:41][OH:42].[CH:34]1=[CH:39][CH2:38][CH:37]=[CH:36][CH2:35]1>>[NH:11]1[CH2:12][CH:13]([C:17](=[O:18])[c:19]2[c:20](-[c:28]3[cH:29][cH:30][cH:31][cH:32][cH:33]3)[nH:21][c:22]3[cH:23][cH:24][cH:25][cH:26][c:27]23)[CH2:14][CH2:15][CH2:16]1
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Name
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O=C(c1c(-c2ccccc2)[nH]c2ccccc12)C1CCCN(C(=O)OCc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1c(-c2ccccc2)[nH]c2ccccc12)C1CCCN(C(=O)OCc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCC=CC1
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Name
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Type
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product
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Smiles
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O=C(c1c(-c2ccccc2)[nH]c2ccccc12)C1CCCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |